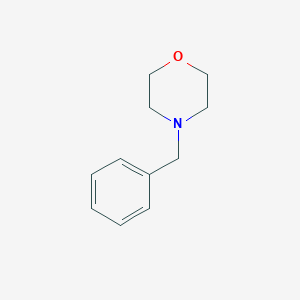

4-Benzylmorpholine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWBJJLCTWNTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290317 | |

| Record name | 4-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10316-00-4 | |

| Record name | 10316-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzylmorpholine and Its Derivatives

Classical Synthetic Routes to 4-Benzylmorpholine

Traditional approaches to synthesizing this compound and its analogs remain fundamental in organic chemistry, primarily relying on alkylation and reductive amination reactions.

The most direct method for preparing this compound is the N-alkylation of morpholine (B109124) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. smolecule.com This nucleophilic substitution reaction involves the nitrogen atom of the morpholine ring attacking the benzylic carbon of the halide. The reaction is typically conducted under basic conditions to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), and the reaction is often carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). Reaction temperatures generally range from room temperature to slightly elevated temperatures of around 80–100°C to ensure a reasonable reaction rate. nih.gov For instance, a general procedure involves reacting morpholine with a benzyl halide in acetonitrile in the presence of potassium carbonate, with the mixture stirred at 80°C overnight. nih.gov A kinetic study of the reaction between morpholine and benzyl bromide utilized aqueous potassium hydroxide as the base. niscair.res.in

Table 1: Typical Conditions for Alkylation of Morpholine

| Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Morpholine, Benzyl Bromide | Potassium Hydroxide (aq) | Chlorobenzene | Not specified | niscair.res.in |

| Morpholine, 2-Chlorophenethyl Bromide | Potassium Carbonate | Acetonitrile | 80°C | nih.gov |

| Morpholine derivatives, Benzyl halides | K₂CO₃ or NaOH | DMF or Acetonitrile | 80–100°C |

This table is interactive and can be sorted by column headers.

Reductive amination provides an alternative route, starting from benzaldehyde (B42025) and morpholine. This one-pot process involves two key steps: the initial formation of an iminium ion intermediate from the reaction of the aldehyde and the secondary amine, followed by its in-situ reduction to the tertiary amine. tandfonline.com Various reducing agents and catalytic systems have been employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent in this context. arkat-usa.orgunimi.it

To enhance efficiency and promote greener chemistry, specific catalysts have been developed. One approach utilizes a recyclable iron-based Lewis catalyst, Aquivion-Fe, to facilitate the imine formation before reduction with NaBH₄. unimi.itresearchgate.net Another advanced method employs biocatalysis; an engineered reductive aminase (RedAm-361) has been shown to catalyze the reaction between benzaldehyde and morpholine. d-nb.info While the wild-type enzyme showed modest activity, requiring high enzyme loading and a large excess of the amine, protein engineering efforts have sought to improve its efficacy. d-nb.info

Table 2: Comparison of Reductive Amination Methods for this compound Synthesis

| Carbonyl Source | Amine | Reducing Agent / Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Benzaldehyde | Morpholine | NaBH₄ / Acetic Acid | Direct reductive amination procedure. | arkat-usa.org |

| Benzaldehyde | Morpholine | NaBH₄ / Aquivion-Fe | Recyclable iron-based Lewis acid catalyst used. | unimi.itresearchgate.net |

This table is interactive and can be sorted by column headers.

While the core this compound structure can be formed in one or two steps, the synthesis of more complex derivatives often necessitates multi-step reaction sequences. sciforum.netnih.gov For example, the synthesis of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives starts from (4-hydroxy-aryl)-aryl methanones and proceeds through a multi-step pathway. sciforum.netnih.govsciforum.net This sequence involves the coupling of 4-benzyl-morpholine-2-carboxylic acid with a hydrazide derivative using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). sciforum.net Similarly, the synthesis of functionalized derivatives like This compound-2-carbaldehyde (B591162) may involve several distinct chemical transformations, such as formylation of a morpholine precursor, benzylation to introduce the benzyl group, and subsequent oxidation of an alcohol precursor to yield the aldehyde functionality. smolecule.com More intricate derivatives may also require the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, followed by cyclization and deprotection steps to construct the final molecule.

Advanced and Green Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing this compound. These include the use of supported catalysts and energy-efficient reaction conditions.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous solution and an organic solvent. niscair.res.in By using a polymer-supported phase-transfer catalyst (PSPTC), the catalyst can be easily recovered and recycled after the reaction, which is a significant advantage over its soluble counterparts. iupac.org

A kinetic study on the synthesis of N-benzylmorpholine employed a specifically synthesized polymer-supported N-benzyl-N-ethyl-N-isopropylpropan-2-aminium bromide (PSPTC). niscair.res.in In this system, the reaction between morpholine (dissolved in aqueous potassium hydroxide) and benzyl bromide (dissolved in an organic solvent like chlorobenzene) is catalyzed by the PSPTC. niscair.res.in The catalyst facilitates the transfer of the morpholide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide to form the product. niscair.res.in This heterogeneous catalytic approach simplifies product purification and allows for catalyst reuse. iupac.org

Ultrasonic-assisted organic synthesis (UAOS) has gained recognition as an eco-friendly technology that can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. niscair.res.inmdpi.com The application of ultrasound to chemical reactions, known as sonochemistry, enhances mass transfer and energizes the system through acoustic cavitation.

The synthesis of N-benzylmorpholine via phase-transfer catalysis has been shown to be significantly enhanced by the application of ultrasound. niscair.res.in In a study using a 40 kHz, 300 W ultrasonic bath, the reaction rate for the benzylation of morpholine was greatly increased compared to the same reaction performed under silent (non-sonicated) conditions with mechanical stirring. niscair.res.in This rate enhancement is attributed to the intense mixing and micro-convection at the phase interface caused by the ultrasonic waves, which improves the efficiency of the phase-transfer catalyst. niscair.res.inacs.org

Microwave-Assisted Synthesis of Morpholine Derivatives

Microwave-assisted synthesis has emerged as an efficient and rapid method for producing morpholine derivatives. This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. For instance, the synthesis of morpholine-based chalcones can be achieved by reacting substituted acetophenones with various benzaldehydes in a basic ethanolic solvent under microwave irradiation at 80°C. mdpi.com This method is also employed for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol. nih.gov

A one-step, non-catalyzed, and reproducible microwave-assisted route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, yielding quantitative results in a short time. mdpi.com Similarly, benzyl ether-linked derivatives can be prepared by reacting 2-substituted phenols with substituted benzyl bromides in dimethylformamide (DMF) with potassium carbonate as a base, followed by microwave irradiation at 90°C. nih.gov

Synthesis of Key this compound Derivatives

This compound-2-carboxylic Acid and its Esters

The synthesis of this compound-2-carboxylic acid and its esters often serves as a crucial step for creating more complex molecules. One common approach involves the N-alkylation of a morpholine-2-carboxylate derivative with a benzyl halide. For example, racemic n-butyl this compound-2-carboxylate can be prepared and then subjected to enzyme-catalyzed kinetic resolution to yield enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. researchgate.net

The direct synthesis of (S)-4-benzylmorpholine-2-carboxylic acid is a key intermediate for various pharmaceutical compounds. lookchem.com Its esters, such as ethyl this compound-2-carboxylate and methyl this compound-2-carboxylate hydrochloride, are also important synthetic precursors. guidechem.com

Halogenated this compound Derivatives (e.g., 4-(4-Fluorobenzyl)morpholine-2-carboxylic Acid, (R)-4-Benzyl-2-(bromomethyl)morpholine)

Halogenated derivatives of this compound are of significant interest due to their potential applications in medicinal chemistry.

4-(4-Fluorobenzyl)morpholine-2-carboxylic Acid: The synthesis of this compound typically involves two main steps. First, the morpholine-2-carboxylic acid core is synthesized. This can be achieved through methods like direct carboxylation of morpholine using carbon dioxide or oxidative functionalization. The second step is the N-alkylation of the morpholine nitrogen with a 4-fluorobenzyl halide (e.g., chloride or bromide) in an aprotic solvent like acetonitrile or tetrahydrofuran (B95107) (THF), often facilitated by a base such as potassium carbonate.

Table 1: Synthesis Methods for 4-(4-Fluorobenzyl)morpholine-2-carboxylic Acid

| Step | Method | Reagents | Conditions |

|---|---|---|---|

| Core Synthesis | Direct Carboxylation | Morpholine, CO₂, NaOH or KOH | Elevated temperature (~100°C) |

(R)-4-Benzyl-2-(bromomethyl)morpholine: This chiral derivative is another important building block. While specific synthetic details for this exact compound are less common in the provided results, the synthesis of related structures suggests that it could be prepared from a corresponding chiral alcohol or through stereoselective routes involving chiral precursors. For instance, the synthesis of (S)-2-benzylmorpholine from L-phenylalaninol proceeds with high enantiomeric excess, indicating that stereospecific methods are available for such derivatives. vulcanchem.com

This compound N-Oxides and Quaternary Ammonium (B1175870) Salts

This compound N-Oxides: These compounds are typically synthesized by the oxidation of this compound. A common method involves using m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is generally carried out in a solvent like chloroform (B151607) at 0°C, followed by stirring at room temperature. scispace.comrsc.org The Polonowski reaction of this compound N-oxide has been studied and can lead to various products depending on the reaction conditions. researchgate.net Diboron reagents like bis(pinacolato)diboron (B136004) can be used for the facile reduction of these N-oxides back to the parent amine. scispace.comnih.gov

Quaternary Ammonium Salts: The synthesis of quaternary ammonium salts of this compound is achieved through a Menschutkin reaction, which is a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com This involves reacting a tertiary amine, in this case, a substituted morpholine, with an alkyl or benzyl halide. mdpi.comgoogle.com For example, N-(3-formyl-4-methoxybenzyl)-N-tetradecylmorpholino chloride can be prepared by heating 5-chloromethyl-2-methoxybenzaldehyde with N-tetradecylmorpholine in benzene (B151609). google.com These reactions can be performed under thermal conditions, and the choice of solvent can influence the reaction time. researchgate.net

Hydrazide and Other Amide Derivatives

Hydrazide and amide derivatives of this compound are often synthesized for their potential biological activities. A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized by coupling 4-benzyl-morpholine-2-carboxylic acid with (4-benzoyl-phenoxy)-acetic acid hydrazides using EDCI as a catalyst. sciforum.netsciforum.netresearchgate.netnih.gov

The general procedure for forming amide derivatives involves reacting this compound-2-carboxylic acid or its acyl chloride with an appropriate amine. For instance, 4-(5-aryl-2-furoyl)morpholines are prepared by reacting the corresponding acyl chlorides with morpholine in dioxane at room temperature. pensoft.net

Boron-Containing this compound Derivatives

Boron-containing derivatives of this compound are synthesized for their utility in organic synthesis, particularly in cross-coupling reactions. An example is 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride.

The synthesis of such compounds typically involves:

Nucleophilic Substitution: Reacting a precursor like 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester with morpholine under basic conditions.

Palladium-Catalyzed Borylation: An alternative is to start with a compound like 4-(bromomethyl)benzyl morpholine and perform a palladium-catalyzed borylation with bis(pinacolato)diboron.

These boron-containing compounds serve as versatile building blocks in Suzuki-Miyaura cross-coupling reactions. The synthesis of various boron-containing compounds, including those with boronic acid and benzoxaborole moieties, has been a focus of research due to their potential applications. nih.govmdpi.commdpi.com

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 77732 |

| This compound-2-carboxylic acid | 53399949 |

| n-Butyl this compound-2-carboxylate | 135072-33-2 (CAS) |

| (S)-N-Boc-morpholine-2-carboxylic acid | 219765 |

| 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | 1307552-06-2 (CAS) |

| (R)-4-Benzyl-2-(bromomethyl)morpholine | 1359658-40-4 (CAS) |

| This compound N-oxide | 120950 |

| m-Chloroperoxybenzoic acid | 7021 |

| Bis(pinacolato)diboron | 6432095 |

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride | 944591-57-5 (CAS) |

| 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide | Not available |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 15908 |

| N-tetradecylmorpholine | 67455 |

| 5-chloromethyl-2-methoxybenzaldehyde | 114660 |

| L-phenylalaninol | 439818 |

| 4-hydroxyacetophenone | 123 |

| 4-chloroquinazoline | 77283 |

| Morpholine | 7981 |

| Benzyl chloride | 7839 |

| Potassium carbonate | 11430 |

| Acetonitrile | 6342 |

| Tetrahydrofuran | 8028 |

| 4-fluorobenzyl chloride | 348-52-7 (CAS) |

| Sodium hydride | 24764 |

| Carbon dioxide | 280 |

| Sodium hydroxide | 14798 |

| Potassium permanganate | 516875 |

| 4-fluorobenzaldehyde | 403-43-0 (CAS) |

| 2-amino-ethanol | 700 |

| Sodium-borohydride | 5282222 |

| Hydrazine-monohydrate | 21841364 |

| Dichloromethane | 6344 |

| 4-(bromomethyl)phenylboronic acid pinacol ester | 517921-57-8 (CAS) |

| 4-(bromomethyl)benzyl morpholine | Not available |

| Palladium(0) tetrakis(triphenylphosphine) | 16642436 |

| Sodium carbonate | 10340 |

| 1,4-dioxane | 7261 |

| Dimethylformamide | 6228 |

| Chalcone | 637760 |

| 2-substituted phenols | Not available |

| Substituted benzyl bromides | Not available |

Dispiro 1,2,4,5-tetraoxane Analogues Incorporating this compound Scaffolds

The synthesis of dispiro 1,2,4,5-tetraoxanes has been an area of significant interest, particularly for the development of new peroxide-based therapeutic agents. nih.gov These structures are characterized by a central six-membered ring containing four oxygen atoms, flanked by two spiro-linked rings. The incorporation of various functionalities, including nitrogen-containing heterocycles like the this compound scaffold, has been explored to modulate the properties of the resulting compounds. researchgate.netliverpool.ac.uk

Research has been conducted on the design and synthesis of a series of dispiro 1,2,4,5-tetraoxane analogues that feature aryl carboxamide and benzylamino moieties. liverpool.ac.uknih.gov Within this research, analogues incorporating morpholine have been investigated. nih.gov The general synthetic strategy for these complex molecules is designed to be efficient, proceeding in a short sequence from readily available starting materials. liverpool.ac.uknih.gov

The fundamental reaction for creating the dispiro-1,2,4,5-tetraoxane core typically involves the acid-catalyzed peroxidation of a corresponding ketone precursor. unomaha.edu For instance, various cyclohexanone (B45756) derivatives can be treated with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid in acetonitrile, to yield the desired tetraoxane (B8471865) structure. unomaha.edu Yields for such reactions can vary depending on the complexity of the ketone; for example, the synthesis of N-benzoyl piperidine (B6355638) dispiro-1,2,4,5-tetraoxanes has been reported with yields ranging from 26% to 51%. researchgate.net More recent methodologies have employed catalysts like molybdenum trioxide in a one-pot reaction to synthesize similar N-substituted piperidine tetraoxane analogues from cyclic, acyclic, and aromatic ketones. acs.org

In the context of producing analogues with a this compound scaffold, the synthesis would analogously involve a ketone precursor that already contains the this compound moiety. This precursor would then undergo the critical peroxidation step to form the final dispiro-tetraoxane ring system. Studies have successfully synthesized various derivatives, leading to the identification of molecules with potent biological activity. liverpool.ac.uknih.gov For example, from a series of benzylamino dispiro 1,2,4,5-tetraoxane analogues, a lead compound designated N205 was identified. researchgate.netnih.gov

The research findings highlight the successful synthesis of these complex hybrid molecules. The table below summarizes the types of compounds synthesized in these research endeavors.

| Compound Class | Synthetic Approach | Key Findings |

| Benzylamino Dispiro 1,2,4,5-tetraoxane Analogues | Short synthetic sequence from readily available starting materials. liverpool.ac.uknih.gov | A series of analogues were successfully synthesized, leading to the identification of potent compounds. liverpool.ac.uknih.gov |

| N-Benzoyl Piperidine Dispiro-1,2,4,5-tetraoxanes | One-pot reaction using Molybdenum Trioxide as a catalyst. acs.org | Yields ranged from 26-51%; the reaction was successful with cyclic and acyclic ketones. researchgate.netacs.org |

| Symmetric Dispiro-1,2,4,5-tetraoxanes | Peroxidation of cyclohexanone derivatives with H₂O₂ in H₂SO₄/CH₃CN. unomaha.edu | Yields for symmetric tetraoxanes ranged from 53-82%. researchgate.net |

Reactivity and Reaction Mechanisms of 4 Benzylmorpholine

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom in the morpholine ring of 4-benzylmorpholine is a key center of reactivity due to the presence of a lone pair of electrons, which confers nucleophilic and basic properties to the molecule. This nucleophilicity is central to many of its characteristic reactions.

A primary example of this reactivity is in N-alkylation reactions. The synthesis of this compound itself is often achieved through the nucleophilic substitution reaction between morpholine and a benzyl (B1604629) halide, such as benzyl chloride. fishersci.nl In this SN2 reaction, the morpholine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide to form the N-benzyl bond.

The nitrogen's nucleophilic character also allows this compound to participate in other important transformations. For instance, it can act as the amine component in the Mitsunobu reaction. Under standard Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate), the morpholine nitrogen can be coupled with alcohols to form new C-N bonds.

Furthermore, the nitrogen atom can react with various electrophiles. In a related derivative, 4-benzyl-3-chloromethyl-morpholine, the morpholine nitrogen participates in an intramolecular nucleophilic attack on the adjacent chloromethyl group. This results in the formation of a strained, three-membered aziridinium (B1262131) ion intermediate, which is highly reactive towards subsequent nucleophilic attack. This transformation highlights the potent nucleophilicity of the nitrogen atom, which can be harnessed for ring-expansion reactions when reacted with nucleophiles like sodium azide (B81097).

Reactions at the Benzyl Moiety

The benzyl group of this compound offers additional sites for chemical modification, namely the aromatic phenyl ring and the benzylic methylene (B1212753) (-CH2-) bridge.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of its hydrogen atoms. The substituent already present on the ring—in this case, the morpholinomethyl group (-CH2-N(CH2CH2)2O)—directs the position of the incoming electrophile.

Halogenation: Introduction of chloro, bromo, or fluoro groups onto the phenyl ring.

Nitration: Addition of a nitro group (NO2), which can subsequently be reduced to an amino group.

Friedel-Crafts Reactions: Alkylation or acylation of the ring to introduce new carbon-based substituents.

This reactivity pattern is crucial for synthesizing a variety of substituted this compound analogues, such as 4-(4-Fluorobenzyl)morpholine and 4-(4-Nitrobenzyl)morpholine, which are valuable in medicinal chemistry research.

Modifications of Benzyl Methylene Group

The benzylic methylene group is another reactive site within the this compound structure. Its position adjacent to the phenyl ring makes it susceptible to oxidation and other transformations.

One key reaction is oxidation. The benzylic C-H bonds are weaker than typical alkane C-H bonds, facilitating their reaction with oxidizing agents. Under controlled conditions, the methylene group can be oxidized to a carbonyl group, transforming this compound into 4-morpholinobenzaldehyde (B72404) or further to 4-morpholinobenzoic acid. This modification is a valuable strategy for introducing new functional groups.

The benzylic position is also amenable to radical halogenation. In the presence of a radical initiator, the benzylic hydrogen can be abstracted to form a resonance-stabilized benzyl radical. This intermediate can then react with halogens to introduce a halogen atom at the methylene bridge, providing a handle for further nucleophilic substitution reactions.

Reactions of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold opens up a vast array of subsequent chemical transformations. Aldehyde derivatives, in particular, are versatile intermediates that can undergo numerous reactions at the carbonyl group.

Nucleophilic Addition Reactions of Aldehyde Derivatives

A key functionalized derivative is This compound-2-carbaldehyde (B591162), which features an aldehyde group on the morpholine ring. smolecule.com The carbonyl carbon of this aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. smolecule.com In this process, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is typically protonated to yield an alcohol. smolecule.com This reaction is a cornerstone for building molecular complexity.

For example, organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols. This C-C bond-forming reaction is essential for extending the carbon framework of the molecule.

The table below summarizes typical nucleophilic addition reactions for an aldehyde derivative like this compound-2-carbaldehyde.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | R'-CHO + R-MgX → R'-CH(OH)-R |

| Hydride (e.g., NaBH4, LiAlH4) | Primary Alcohol | R'-CHO + [H]- → R'-CH2OH |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | R'-CHO + HCN → R'-CH(OH)-CN |

| Water (H2O) | Hydrate (Gem-diol) | R'-CHO + H2O ⇌ R'-CH(OH)2 |

Condensation Reactions

Condensation reactions are a subclass of nucleophilic addition-elimination reactions that are characteristic of aldehydes and ketones. In these reactions, nucleophilic attack is followed by the elimination of a small molecule, typically water. For aldehyde derivatives of this compound, this pathway is crucial for forming new carbon-nitrogen and carbon-carbon double bonds.

When this compound-2-carbaldehyde reacts with primary amines (R-NH2), it forms an imine (a compound containing a C=N double bond). smolecule.comfishersci.com The reaction proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the final imine product. fishersci.com Similarly, reaction with secondary amines can lead to the formation of enamines, which are valuable synthetic intermediates. smolecule.comfishersci.com

Another important condensation reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. This reaction is a powerful and reliable method for C=C bond formation with high regioselectivity.

The table below outlines key condensation reactions for an aldehyde derivative.

| Reagent | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Primary Amine (R-NH2) | Carbinolamine | R'-CH=N-R | Imine |

| Secondary Amine (R2NH) | Carbinolamine | C=C-NR2 | Enamine |

| Hydroxylamine (NH2OH) | - | R'-CH=N-OH | Oxime |

| Hydrazine (NH2NH2) | - | R'-CH=N-NH2 | Hydrazone |

| Phosphorus Ylide (Ph3P=CR2) | Betaine/Oxaphosphetane | R'-CH=CR2 | Alkene |

Cannizzaro Reaction (where applicable)

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, which, in the presence of a strong base, are converted into a primary alcohol and a carboxylic acid. wikipedia.orgunacademy.com this compound itself, being a tertiary amine, does not possess an aldehyde functional group and therefore cannot undergo this reaction.

However, a derivative, This compound-2-carbaldehyde , is a suitable substrate for the Cannizzaro reaction. This is because its aldehyde group is attached to a carbon atom (C2 of the morpholine ring) that has no α-hydrogens. smolecule.com When treated with a concentrated base, two molecules of this compound-2-carbaldehyde can disproportionate. One molecule is reduced to the corresponding primary alcohol, (4-benzylmorpholin-2-yl)methanol, while the other is oxidized to the corresponding carboxylic acid, this compound-2-carboxylic acid. smolecule.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, followed by a hydride transfer to a second aldehyde molecule. wikipedia.orgadichemistry.com

Nucleophilic Substitution Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are important intermediates for introducing further functionality through nucleophilic substitution reactions. The halogen atom, typically chlorine or bromine, serves as a good leaving group.

For instance, derivatives such as (R)-4-Benzyl-2-(bromomethyl)morpholine can readily undergo nucleophilic substitution where various nucleophiles replace the bromine atom. smolecule.com Similarly, research has shown that the reaction of 4-benzyl-3-chloromethyl-morpholine with sodium azide (NaN₃) leads to a mixture of products. This includes the expected direct substitution product, 3-azidomethyl-4-benzylmorpholine , and a ring-expanded product, 6-azido-4-benzylhexahydro-1,4-oxazepine . rsc.org The formation of the ring-expanded product proceeds through an aziridinium intermediate, demonstrating a more complex reaction pathway than simple Sₙ2 substitution. rsc.org

Furthermore, halogenation on the benzyl ring, as seen in 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid , can modify the electronic properties and metabolic stability of the molecule, making such derivatives valuable in pharmaceutical research. The synthesis of these compounds often involves the nucleophilic attack of the morpholine nitrogen on a halogenated benzyl compound, such as 4-fluorobenzyl chloride.

Alkylation Reactions of Morpholine Nitrogen in Derivatives

The nitrogen atom in the morpholine ring is a nucleophilic center. In this compound, this nitrogen is already tertiary, having been alkylated with a benzyl group. While it cannot undergo further simple N-alkylation, it can react with alkylating agents to form quaternary ammonium (B1175870) salts.

The synthesis of this compound itself is a prime example of the alkylation of the morpholine nitrogen. This is typically achieved by reacting morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, under basic conditions. ontosight.ai This is a standard nucleophilic substitution reaction where the secondary amine (morpholine) acts as the nucleophile.

For derivatives of this compound to undergo further alkylation on the morpholine nitrogen, the original benzyl group would first need to be removed (de-benzylation). The resulting secondary amine could then be alkylated with a different alkylating agent. The alkylation of the morpholine nitrogen is a fundamental step in creating a wide variety of substituted morpholine derivatives for applications in medicinal chemistry and materials science.

Ring Opening Reactions of Morpholine System

The morpholine ring is generally stable; however, it can undergo ring-opening reactions under specific and often harsh conditions. Such reactions are generally not favored but can occur as side reactions or through specifically designed pathways.

For example, during the N-alkylation of morpholine with certain alcohols at elevated temperatures (above 220 °C), ring-opening has been observed as an undesirable side reaction. researchgate.net A more synthetically useful ring-opening pathway involves intramolecular rearrangements. As mentioned previously, the reaction of 4-benzyl-3-chloromethyl-morpholine with a nucleophile can proceed via an aziridinium intermediate, which then undergoes nucleophilic attack at one of the ring carbons, leading to the formation of a seven-membered 1,4-oxazepine (B8637140) ring system. rsc.org This represents a formal ring expansion of the original morpholine system. Additionally, some morpholine-2,5-dione (B184730) derivatives have been noted to undergo ring-opening when heated in the presence of a base like sodium bicarbonate. acs.org

Mechanistic Studies on this compound Transformations

Polonowski Reactions of N-Benzylmorpholine-N-oxide

The Polonowski reaction typically involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640) or acetyl chloride, leading to the formation of an iminium ion and subsequent cleavage to a secondary amine and an aldehyde. However, studies on N-benzylmorpholine-N-oxide (NBnMO) have revealed a "non-classical" course for this reaction. globalauthorid.comacs.orgscispace.com

Hydrogen-Borrowing Mechanisms in N-Alkylation Reactions

The "hydrogen-borrowing" or "hydrogen autotransfer" mechanism is a modern, atom-economical catalytic process for the N-alkylation of amines using alcohols as alkylating agents. acs.orgnih.govcsic.es This mechanism is highly relevant to the synthesis of compounds like this compound.

The general catalytic cycle proceeds through three main steps:

Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Ir, or Fe) temporarily removes hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it in situ to the corresponding aldehyde (benzaldehyde). nih.govwhiterose.ac.uk

Condensation: The reactive aldehyde then undergoes condensation with the amine (e.g., morpholine) to form an imine intermediate, releasing a molecule of water. acs.org

Hydrogenation: The metal hydride complex, which "borrowed" the hydrogen in the first step, then transfers the hydrogen back to the imine, reducing it to the final N-alkylated amine product (this compound) and regenerating the active catalyst. csic.eswhiterose.ac.uk

This process is highly efficient and environmentally friendly as the only byproduct is water. acs.org It avoids the use of stoichiometric amounts of reactive and potentially toxic alkyl halides, representing a key strategy in green chemistry for the synthesis of N-alkylated amines. whiterose.ac.uk

Catalytic Applications of 4 Benzylmorpholine and Its Derivatives

Organocatalysis with Morpholine-Based Systems

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in sustainable chemistry. While pyrrolidine-based catalysts have been extensively studied, morpholine (B109124) derivatives are gaining attention for their unique stereochemical and electronic properties.

4-Benzylmorpholine as a Core Structure in Organocatalyst Design

The morpholine ring has historically been considered less effective than pyrrolidine (B122466) or piperidine (B6355638) for enamine-based organocatalysis. wikipedia.orgwikipedia.orgfishersci.nofishersci.co.uk This perceived lower reactivity is often attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidal shape at the nitrogen atom, which can hinder the formation of a highly nucleophilic enamine intermediate. wikipedia.orgwikipedia.orgfishersci.nofishersci.co.uk

However, recent research has demonstrated that these limitations can be overcome through strategic catalyst design. New classes of highly efficient organocatalysts have been developed using β-morpholine amino acids (β-Morph-AAs). wikipedia.orgfishersci.no The synthesis of these catalysts often starts from commercially available α-amino acids and chiral epichlorohydrin, allowing for precise control over the stereochemistry and substitution patterns of the final morpholine structure. wikipedia.orgwikipedia.orgfishersci.nofishersci.co.uk In these synthetic pathways, a benzyl (B1604629) group is frequently used as a protecting group for the morpholine nitrogen, leading to key intermediates such as (R)-2-hydroxymethyl-4-benzyl-morpholine-3-one, highlighting the foundational role of the this compound framework in accessing these advanced catalytic systems. fishersci.ca

Application in 1,4-Addition Reactions

A significant application for these novel morpholine-based organocatalysts is in the asymmetric 1,4-addition (or Michael addition) of aldehydes to nitroolefins. wikipedia.orgwikipedia.orgfishersci.no This reaction is a fundamental carbon-carbon bond-forming process that generates highly functionalized chiral products. Research has shown that β-Morph-AA catalysts, derived from synthetic routes involving benzyl-protected intermediates, can promote this reaction with high efficiency. wikipedia.orgwikipedia.orgfishersci.no

For instance, in the model reaction between butyraldehyde (B50154) and trans-β-nitrostyrene, a catalyst featuring a morpholine core was effective at a loading of just 1 mol%. wikipedia.org The presence of a carboxylic acid group at the C-2 position of the morpholine ring was found to be crucial for the catalyst's success. fishersci.co.uk The scope of the reaction is broad, accommodating various aldehydes and nitroolefins, consistently producing the desired products in excellent yields and with high levels of stereoselectivity. wikipedia.org

| Aldehyde | Nitroolefin | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | trans-β-nitrostyrene | 95 | 95:5 | 99 |

| Butyraldehyde | trans-β-nitrostyrene | 99 | 96:4 | 98 |

| Pentanal | trans-β-nitrostyrene | 80 | 99:1 | 99 |

| Hexanal | trans-β-nitrostyrene | 60 | 99:1 | 99 |

| Phenylpropionaldehyde | trans-β-nitrostyrene | 90 (at 5 mol% catalyst) | 99:1 | 90 |

Role of Stereochemistry in Catalytic Performance

The stereochemical configuration of the morpholine catalyst is paramount to its performance. The ability to control the absolute configuration of substituents on the morpholine ring allows for fine-tuning of the catalyst's ability to induce diastereoselectivity and enantioselectivity. fishersci.co.uk By strategically selecting the chirality of the starting materials, such as α-amino acids and epichlorohydrin, chemists can synthesize specific cis or trans isomers of the substituted morpholine catalysts. fishersci.co.uk

Studies comparing catalysts with different stereochemistries and substitution patterns have revealed that these structural changes directly impact conversion rates and stereocontrol. wikipedia.org For example, a catalyst with a sterically hindered group derived from valine at the C-5 position and a carboxylic acid function at the C-2 position demonstrated a remarkable ability to control the stereochemical outcome of the 1,4-addition reaction. wikipedia.orgwikipedia.org This precise control underscores the importance of a well-defined three-dimensional structure in the catalyst's active site for achieving high levels of asymmetric induction. fishersci.co.uk

Computational Studies of Catalytic Transition States

To understand the unexpected efficiency of these morpholine-based catalysts, researchers have employed computational studies. wikipedia.orgwikipedia.orgfishersci.no These theoretical models have been instrumental in elucidating the reaction mechanism and the structure of the key transition states. wikipedia.org The calculations confirmed that the reaction proceeds through an enamine intermediate, and they helped explain why catalysts with a β-carboxy group are so effective. wikipedia.orgfishersci.no

The computational models disclosed the lowest-energy transition states, revealing the specific interactions that govern the stereochemical outcome. fishersci.no These studies showed how the catalyst orients the aldehyde and the nitroolefin in a precise manner, favoring the formation of one specific stereoisomer over others. This synergy between experimental results and computational analysis has been crucial in demystifying the catalytic prowess of this emerging class of morpholine-based organocatalysts and provides a rational basis for future catalyst design. wikipedia.orgwikipedia.orgfishersci.no

Transition Metal Catalysis Involving this compound Ligands

In addition to their role in organocatalysis, morpholine derivatives can also function as ligands that coordinate to transition metals, influencing the reactivity and selectivity of metal-catalyzed reactions. The nitrogen atom of the morpholine ring can act as a Lewis base, binding to a metal center, while the rest of the scaffold can be functionalized to further tune the catalyst's properties.

Use in Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. fishersci.cavulcanchem.com Their high surface area, tunable porosity, and the potential for functionalization make them promising materials for heterogeneous catalysis. vulcanchem.comthegoodscentscompany.com

The catalytic activity of MOFs can originate from the metal nodes themselves or from functional groups appended to the organic linkers. fishersci.ca A molecule like this compound or its derivatives, such as methyl this compound-2-carboxylate, could theoretically be incorporated as a functional component in a MOF. fishersci.co.ukwikidata.org While direct examples of a this compound-based MOF used for catalysis are not yet prominent in the literature, the principle of using functional linkers is well-established. fishersci.ca For instance, linkers containing pyridine (B92270) and amide groups have been used to create MOFs that catalyze Knoevenagel condensation reactions. fishersci.ca The morpholine moiety, with its available nitrogen lone pair, could similarly serve as a basic or coordinating site within a MOF structure, potentially enabling catalysis for a variety of organic transformations. thegoodscentscompany.com

Iridium-Based Catalysts for Amine Synthesis

Iridium complexes are highly effective catalysts for the synthesis of amines, and reactions involving this compound or leading to its formation serve as important examples of their utility. One key method is the one-pot reductive amination of carbonyl compounds. researchgate.net This process is noted for its efficiency and environmental benefits, as it avoids the need to isolate intermediate products, thereby saving energy and reducing waste. For instance, this compound is highlighted as a crucial intermediate in the synthesis of drugs targeting lung cancer. researchgate.net

A prominent strategy in this field is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process involves the temporary removal of hydrogen from an alcohol by the catalyst to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen held by the catalyst to yield the final N-alkylated amine, regenerating the catalyst in the process. The only byproduct of this elegant sequence is water.

Cyclometalated iridium complexes have been developed that show high activity for the N-alkylation of various amines with alcohols in aqueous media. nih.gov These catalysts can achieve high turnover numbers (with a substrate-to-catalyst ratio, S/C, up to 10,000) and produce N-alkylated amines in excellent yields. nih.gov The use of water as a solvent is a significant advantage, aligning with the principles of green chemistry. nih.gov

The scope of iridium catalysis extends to the direct asymmetric reductive amination (DARA) of ketones with primary alkyl amines, a powerful method for constructing chiral amines. nih.gov By using an iridium precursor with sterically tunable chiral phosphoramidite (B1245037) ligands, a wide range of chiral secondary amines can be synthesized in a single step with high yields and excellent enantioselectivity. nih.gov

Furthermore, iridium catalysts, such as [Cp*IrCl₂]₂, facilitate the condensation of alcohols and amines. rsc.org This method has been successfully applied to the alkylation of primary carbohydrate amines. rsc.org Research has also shown that iridium catalysts can be combined with metal-organic frameworks (MOFs) to create bifunctional, chemoselective catalysts for producing secondary amines through cascade reactions. researchgate.net

Nickel Catalysts for N-alkylation

Nickel catalysts offer a cost-effective and efficient alternative for N-alkylation reactions, particularly through the borrowing hydrogen methodology. nih.gov These reactions enable the atom-economical formation of C-N bonds by coupling amines with alcohols, producing water as the sole byproduct. nih.gov

Raney nickel, a sponge-like nickel catalyst, has been effectively used for the N-alkylation of amines with alcohols. researchgate.net For example, the synthesis of N-benzylmorpholine from morpholine and benzyl alcohol can be achieved using a Raney nickel catalyst in a continuous flow process, with effective residence times often being less than one minute. researchgate.net

The general applicability of nickel catalysis for N-alkylation is broad. It has been successfully used for the N-alkylation of various amines, including acylhydrazines and arylamines, with alcohols. nih.gov The development of nickel catalysts bearing specific ligands, such as (S)-binapine, has even enabled asymmetric N-alkylation, producing chiral amines from racemic alcohols. nih.gov

The mechanism of nickel-catalyzed N-alkylation follows the borrowing hydrogen principle, similar to iridium-catalyzed reactions. The process is initiated by the nickel-catalyzed oxidation of an alcohol to an aldehyde, which then condenses with an amine to form an imine. This intermediate is subsequently hydrogenated by the nickel-hydride species formed in the initial step to yield the N-alkylated amine.

Research has demonstrated the versatility of this approach with a variety of substrates. The table below summarizes the N-alkylation of morpholine with different benzyl alcohol derivatives using a ruthenium catalyst, which operates on the same principle and illustrates the typical scope and yields for such transformations. d-nb.info

Table 1: Synthesis of this compound Derivatives via Catalytic N-Alkylation of Morpholine with Benzyl Alcohols d-nb.info This table is based on data from a ruthenium-catalyzed system, which is analogous to nickel-catalyzed borrowing hydrogen reactions.

| Benzyl Alcohol Derivative | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | This compound | 93 |

| 4-Methylbenzyl alcohol | 4-(4-Methylbenzyl)morpholine | 92 |

| 4-Methoxybenzyl alcohol | 4-(4-Methoxybenzyl)morpholine | 91 |

| 4-(Trifluoromethyl)benzyl alcohol | 4-(4-(Trifluoromethyl)benzyl)morpholine | 75 |

| 2-Methoxybenzyl alcohol | 4-(2-Methoxybenzyl)morpholine | 32 |

Nickel's catalytic activity is also harnessed in cross-coupling reactions that utilize alcohol derivatives as electrophiles to form C-C and C-N bonds. nih.govsioc-journal.cn These methods leverage the prevalence of hydroxyl groups in organic molecules to build complex structures. nih.gov While distinct from N-alkylation via borrowing hydrogen, these reactions underscore the capacity of nickel to activate C-O bonds, a fundamental step in many catalytic cycles involving alcohols. nih.govsioc-journal.cn

Applications in Medicinal Chemistry and Drug Discovery

4-Benzylmorpholine as a Core Scaffold for Bioactive Compounds

The this compound structure serves as a privileged scaffold in medicinal chemistry, acting as a foundational framework for the synthesis of a wide range of bioactive compounds. nih.govresearchgate.net Its structural characteristics allow for diverse functionalization, enabling chemists to develop derivatives with tailored pharmacological properties. A key example of its utility is in the creation of selective enzyme inhibitors. Through high-throughput screening, the this compound scaffold was identified as a promising starting point for developing potent and selective inhibitors of specific enzymes, such as Cytochrome P450 2A13. ku.edu This adaptability makes it a valuable building block in the discovery of new drugs targeting various diseases.

Development of Antihistamines and Antipsychotic Drugs

The historical development of antipsychotic drugs, which began over 60 years ago, was largely empirical but rooted in scientific observation and has significantly influenced psychiatric practice and neuroscience. nih.gov Early research into substituted phenothiazines for their antihistamine properties paved the way for the discovery of their antipsychotic effects. nih.gov While the this compound moiety is a component of some modern therapeutic agents, the development of antipsychotics has evolved significantly. More recent advancements include drugs like clozapine, which showed efficacy in treatment-resistant schizophrenia, and long-acting injectables (LAIs) that improve patient adherence. nih.govmdpi.com The field continues to advance with multimodal medications like lumateperone, which offers a unique mechanism of action beyond simple dopamine (B1211576) and serotonin (B10506) antagonism. mdpi.com

Anticancer Research

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2A13) for Lung Cancer Chemoprevention

One of the most promising applications of the this compound scaffold is in the chemoprevention of lung cancer. nih.gov The tobacco-specific procarcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is bioactivated by the respiratory enzyme Cytochrome P450 2A13 (CYP2A13), leading to the formation of DNA adducts that can initiate lung cancer. ku.edunih.gov Therefore, inhibiting CYP2A13 presents a novel strategy for preventing tobacco-related lung cancer. ku.edu

Researchers have developed and evaluated analogs of this compound as selective inhibitors of CYP2A13. A significant challenge in this work is achieving selectivity for CYP2A13 over the closely related hepatic enzyme CYP2A6, whose inhibition is undesirable. ku.edunih.gov Studies involving a library of twenty-four this compound analogs revealed that substitution at the ortho position of the benzyl (B1604629) group was a key feature for achieving high selectivity. ku.edunih.gov Several of these analogs demonstrated more than 25-fold selectivity for CYP2A13 over CYP2A6. ku.edu

| Analog Feature | Target Enzyme | Activity | Selectivity (CYP2A13 vs. CYP2A6) |

| This compound Scaffold | CYP2A13 | Inhibition | Base Scaffold |

| Ortho-substituted Benzyl Group | CYP2A13 | Selective Binding and Inhibition | >25-fold |

| Unsubstituted/Other substitutions | CYP2A13 / CYP2A6 | Varied Inhibition | Lower |

Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines (e.g., DLA, EAC, MCF-7, A549)

Derivatives incorporating the morpholine (B109124) structure have demonstrated significant antiproliferative activity against various human cancer cell lines. In one study, a series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential. rsc.org These compounds showed promising activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, while remaining non-toxic to normal human embryonic kidney cells (HEK293) at the tested concentration. rsc.org

Two compounds from the series, designated AK-3 and AK-10, were particularly effective. Further mechanistic studies revealed that these derivatives inhibit cancer cell proliferation by inducing cell cycle arrest in the G1 phase and promoting cell death through apoptosis. rsc.org This highlights the potential for developing morpholine-based derivatives as potent anticancer agents. rsc.org

| Compound | Cell Line | IC50 Value (μM) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 |

| MCF-7 (Breast) | 6.44 ± 0.29 | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 |

| MCF-7 (Breast) | 3.15 ± 0.23 | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 |

Enzyme Inhibition as a Mechanism of Action in Cancer Therapeutics

Enzyme inhibitors are a cornerstone of modern cancer therapy, enabling targeted treatments that disrupt specific molecular pathways essential for cancer cell growth and survival. nih.gov Unlike traditional chemotherapy, which often lacks selectivity, targeted enzyme inhibitors can block the activity of specific proteins that are mutated or overexpressed in cancer cells, thereby protecting healthy cells from damage.

This therapeutic strategy works through several mechanisms:

Blocking Growth Signals: Inhibitors like tyrosine kinase inhibitors (TKIs) obstruct enzymes involved in cellular signaling, preventing cancer cells from receiving signals to grow and divide.

Inducing Cell Cycle Arrest and Apoptosis: By interfering with vital pathways, enzyme inhibitors can halt the cell cycle and trigger programmed cell death (apoptosis).

Metabolic Disruption: Cancer cells often have altered metabolic processes, such as increased reliance on glycolysis. encyclopedia.pub Inhibitors targeting metabolic enzymes can starve cancer cells of the energy they need to proliferate.

The inhibition of Cytochrome P450 enzymes by this compound derivatives in lung cancer chemoprevention is a direct application of this principle, where the goal is to block the enzymatic activation of a procarcinogen. nih.gov This approach is part of a broader strategy that includes targeting kinases, proteases, and enzymes involved in DNA repair (like PARP inhibitors) to combat cancer. nih.gov

Cytotoxic Effects of Brominated Derivatives

The introduction of halogen atoms, such as bromine, into a molecular scaffold can significantly alter its biological activity. While specific studies on the cytotoxic effects of brominated this compound derivatives are not extensively detailed in the reviewed literature, research on other heterocyclic compounds provides insight into this strategy. For instance, highly brominated quinolines have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some derivatives showing significant inhibitory effects. nih.gov Similarly, the insertion of a bromine atom into certain phenylaminoisoquinolinequinones has been shown to modulate their antiproliferative activity. nih.gov The presence of a 4-bromophenyl moiety in a semicarbazide derivative was found to be crucial for its antibacterial potential, indicating the impact of bromination on bioactivity. mdpi.com These examples suggest that the synthesis and evaluation of brominated this compound derivatives could be a viable strategy for discovering new cytotoxic agents for cancer research.

Antimicrobial and Antiviral Investigations

Antimicrobial and Antiviral Investigations

The structural framework of this compound has served as a foundation for synthesizing new compounds with potential antimicrobial and antiviral activities.

Research into morpholine derivatives has demonstrated their potential as effective antimicrobial agents. core.ac.uk A study involving the synthesis of novel bridged bicyclic morpholine derivatives, specifically 4-benzyloctahydropyrrolo-[3,4-b] ug.edu.ghdoi.orgoxazine derivatives, screened these compounds for antibacterial and antifungal efficacy. In this series, compounds N-substituted with cyclohexomethyl, isopropyl, and p-methylbenzyl showed promising activity against tested bacterial and fungal strains. For instance, certain derivatives were effective against various bacterial strains, while others showed considerable potency against fungal strains.

Another area of investigation involves compounds that integrate the morpholine moiety with other pharmacologically active skeletons, such as hydrazides, to enhance antimicrobial action. researchgate.net The morpholine ring is recognized for its antibacterial, antimycobacterial, and antifungal properties, making it a valuable component in the design of new antimicrobial candidates. researchgate.net Studies on newly synthesized morpholine derivatives have confirmed their inhibitory activity against a wide spectrum of both Gram-positive and Gram-negative bacteria, suggesting their potential as promising antimicrobial agents. core.ac.uk

| Compound Class | Tested Against | Key Findings |

|---|---|---|

| 4-benzyloctahydropyrrolo-[3,4-b] ug.edu.ghdoi.orgoxazine derivatives | Bacterial and Fungal Strains | N-substituted derivatives with cyclohexomethyl, isopropyl, and p-methylbenzyl groups exhibited promising antimicrobial activity. |

| 4-(morpholin-4-yl) benzohydrazide derivatives | Microbes | Combines the antimicrobial properties of the morpholine ring and the hydrazide skeleton. researchgate.net |

| Novel Morpholine Derivatives | 29 Gram-positive and Gram-negative bacteria | Demonstrated broad-spectrum antimicrobial activity, with effectiveness linked to specific chemical structures. core.ac.uk |

The introduction of fluorine into drug candidates can significantly alter their biological properties, often enhancing potency and metabolic stability. While the direct antiviral properties of fluorinated this compound analogs are not extensively detailed in the available research, the broader class of fluorinated heterocyclic compounds has been a subject of antiviral research. For example, various fluorinated nucleoside analogues have been synthesized and evaluated for activity against a range of viruses, including human cytomegalovirus and poxviruses. nih.gov The rationale behind such chemical modifications is that the high electronegativity and small size of the fluorine atom can modulate electronic effects and binding interactions with viral enzymes or proteins. semanticscholar.orgmdpi.com For instance, fluorinated compounds have been investigated for their ability to inhibit influenza virus reproduction. semanticscholar.org While these studies establish a precedent for the potential of fluorination in antiviral drug design, specific research focusing on fluorinated analogs of this compound is required to determine their efficacy.

Antimalarial Drug Development

The this compound moiety has been successfully incorporated into novel antimalarial agents, particularly within the class of synthetic endoperoxides known as 1,2,4,5-tetraoxanes. These compounds are designed to offer a synthetic, more stable, and cost-effective alternative to artemisinin-based therapies. researchgate.netnih.gov

A series of dispiro 1,2,4,5-tetraoxane analogues featuring a this compound group have been designed and synthesized. nih.gov The synthetic approach involves a short sequence starting from readily available materials. ug.edu.ghnih.gov The design strategy aimed to create compounds with potent antimalarial activity and physicochemical properties suitable for a single-dose cure. One prominent analogue from this series is N205, which incorporates the this compound unit. ug.edu.ghnih.gov The synthesis of such tetraoxanes provides an opportunity for structural diversification to optimize the antimalarial profile. nih.gov

The synthesized this compound-containing tetraoxanes have undergone rigorous evaluation for their antimalarial efficacy.

In Vitro Studies: All synthesized compounds were tested in vitro against the 3D7 strain of Plasmodium falciparum. doi.org Several of the this compound-containing tetraoxane (B8471865) analogues demonstrated potent, single-digit nanomolar activity, with some compounds being more potent than the positive control, OZ439. doi.org The analogue N205, for example, exhibited an IC₅₀ value as low as 0.84 nM against the P. falciparum (3D7) strain. ug.edu.ghnih.gov

In Vivo Studies: Based on its strong in vitro profile and good stability, N205 was selected for in vivo efficacy studies in mouse models. nih.gov In a Plasmodium berghei-infected mouse model, N205 demonstrated significant parasite reduction. researchgate.net Further studies in a Plasmodium falciparum severe combined immunodeficiency (SCID) mouse model confirmed its potent antimalarial activity, with an ED₉₀ of 8.6 mg·kg⁻¹ following a single oral dose. doi.org This level of potency is comparable to that of established antimalarials like OZ439 and artesunate, highlighting the potential of this compound series. doi.orgresearchgate.net

| Compound | Assay | Organism/Model | Result |

|---|---|---|---|

| N205 (and related analogues) | In Vitro IC₅₀ | Plasmodium falciparum (3D7 strain) | IC₅₀ values as low as 0.84 nM. ug.edu.ghnih.gov |

| N205 | In Vivo Efficacy | P. berghei infected mice | Showed 99.30% parasite reduction at 30 mg/kg dose. researchgate.net |

| N205 | In Vivo Efficacy | P. falciparum infected SCID mice | ED₉₀ = 8.6 mg·kg⁻¹ (single oral dose). doi.org |

Structure-activity relationship (SAR) studies for the this compound-containing tetraoxanes revealed important insights. Potent nanomolar activity was observed for most analogues, but replacing the morpholine ring with structures like amino cyclobutane or thiomorpholine led to a decrease in antimalarial potency. doi.orgresearchgate.net This suggests that the morpholine ring itself is a critical component for the high efficacy of these compounds. The SAR investigations did not find a clear correlation between antimalarial activity and calculated physicochemical properties such as CLogP or solubility, which is consistent with findings for other related endoperoxide derivatives. doi.org The excellent profiles of the 4-benzylamino derivatives identify them as strong starting points for further lead optimization in the quest for new antimalarial drugs. nih.gov

Neuropharmacological Implications

The this compound scaffold is of interest in neuropharmacology due to its structural similarity to molecules that interact with various components of the central nervous system.

Research into structurally related compounds suggests that the this compound moiety may interact with key neurotransmitter systems, including the serotonergic and dopaminergic pathways.

Serotonin Transporter (SERT): Studies on 4-benzylpiperidine carboxamides, which are structurally analogous to this compound derivatives, have shown that these compounds can inhibit the reuptake of serotonin. nih.gov The 4-benzylpiperidine portion of these molecules interacts with hydrophobic sidechains within the inner pocket of the human norepinephrine transporter (hNET), a closely related monoamine transporter. nih.gov Specifically, interactions have been noted with amino acid residues such as Phenylalanine, Alanine, Valine, and Tyrosine. nih.gov Given the structural similarities, it is plausible that this compound derivatives could adopt a similar binding mode in the serotonin transporter.

Dopamine Transporter (DAT): The same class of 4-benzylpiperidine carboxamides has also been investigated for its effects on dopamine reuptake. The potency of these compounds as dopamine reuptake inhibitors is influenced by the nature of the linker and aromatic substituents on the molecule. nih.gov This suggests that modifications to the this compound scaffold could be a strategy for developing selective dopamine transporter ligands.

Serotonin 5-HT2A Receptors: Virtual docking studies of N-benzyl phenethylamine agonists, which share the benzylamine feature with this compound, have provided insights into their interaction with the 5-HT2A receptor. These studies suggest that the N-benzyl group may interact with specific amino acid residues, such as Phenylalanine 339, within the receptor's binding pocket. nih.gov

Ligand-Receptor Interactions

The this compound core serves as a valuable scaffold for the design of ligands that can bind to various biological targets, including receptors and enzymes.

Derivatives of this compound have been identified as ligands for specific receptors and have shown potential as enzyme inhibitors.

Dopamine D4 Receptor: A series of 3- and 4-benzyloxypiperidine and morpholine derivatives have been developed as potent and selective antagonists for the dopamine 4 (D4) receptor. nih.gov In these compounds, the morpholine nitrogen and the benzyl group play crucial roles in binding to the receptor. nih.gov

Antimalarial Drug Development: In the context of enzyme inhibition, a series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues, incorporating a benzylmorpholine moiety, have been synthesized. nih.gov One of these compounds, N205, demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, with an IC50 value as low as 0.84 nM. nih.gov This suggests that the this compound scaffold can be incorporated into molecules that inhibit parasitic enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with its target protein.

A molecular docking study was performed on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a compound with a similar benzyl-heterocycle core to this compound, to evaluate its potential as an inhibitor of the COVID-19 protease. nih.gov The study utilized AutoDock Vina to predict the binding interactions. nih.gov

Table 1: Predicted Binding Interactions of a 4-Benzylpiperidine Derivative with COVID-19 Protease

| Interacting Residue | Interaction Type |

| THR25 | Hydrogen Bond |

| CYS44 | Hydrogen Bond |

| THR45 | Alkyl |

| SER46 | Alkyl |

| MET49 | Alkyl |

| TYR54 | Alkyl |

| PHE140 | Pi-Alkyl |

| ASN142 | Carbon-Hydrogen Bond |

| GLY143 | Pi-Alkyl |

| CYS145 | Pi-Alkyl |

| HIS163 | Pi-Pi Stacked |

| HIS164 | Pi-Alkyl |

| MET165 | Alkyl |

| GLU166 | Alkyl |

| GLN189 | Pi-Alkyl |

Similarly, docking studies have been conducted on Schiff's bases derived from pyridinyl morpholine moieties to evaluate their potential antimicrobial properties. researchgate.net These studies highlight the utility of computational methods in predicting the biological activity of compounds containing the morpholine scaffold.

Materials Science Applications

Development of Polymers and Coatings

The morpholine (B109124) moiety is a key structural feature that has been exploited in the creation of new polymers and functional coatings. Derivatives of 4-benzylmorpholine serve as important monomers and building blocks in polymer chemistry.

One significant area of research involves the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) (MD) monomers. researchgate.netacs.org Specifically, (S)-3-benzylmorpholine-2,5-dione, a monomer synthesized from the amino acid L-phenylalanine, is used to create well-defined poly(ester amide)s (PEAs). researchgate.net These polymers are of interest due to their potential biodegradability and biocompatibility, combining the thermal stability of polyamides with the degradability of polyesters. researchgate.netresearchgate.net

The polymerization is often conducted using organocatalysts, such as a binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) (TU) co-catalyst. researchgate.net Kinetic studies have demonstrated that this catalytic system allows for a high degree of control over the polymerization process, yielding polymers with predictable molar masses and low dispersity. researchgate.netresearchgate.net The use of macroinitiators like hydroxyl-functionalized poly(ethylene glycol) and poly(2-ethyl-2-oxazoline) has enabled the synthesis of amphiphilic block copolymers, which are promising for applications such as drug delivery vehicles. researchgate.net

Table 1: Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-dione

| Catalyst System | Initiator | Key Findings | Reference |

|---|---|---|---|

| DBU / Thiourea | Benzyl (B1604629) Alcohol | Controlled polymerization with predictable molar masses and low dispersities. | researchgate.netresearchgate.net |

| DBU / Thiourea | Poly(ethylene glycol) | Synthesis of amphiphilic block copolymers. | researchgate.net |

| DBU / Thiourea | Poly(2-ethyl-2-oxazoline) | Formation of amphiphilic block copolymers. | researchgate.net |

Furthermore, derivatives like 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine are utilized in developing advanced polymers and coatings that require specific chemical properties for enhanced performance in industrial applications. chemimpex.com The synthesis of N-benzylmorpholine itself has been optimized using techniques like polymer-supported phase-transfer catalysis under ultrasonic conditions, which accelerates the reaction of morpholine with benzyl bromide. niscair.res.in

In the broader coatings industry, while not a direct application of this compound, related compounds like benzyl alcohol are used to improve coating properties such as gloss, adhesion, hardness, and chemical resistance. lanxess.com This highlights the general utility of the benzyl functional group in this sector.

Exploration in Advanced Material Development

The exploration of this compound and its derivatives extends to the creation of advanced and functional materials beyond conventional polymers and coatings. The unique combination of the morpholine ring and the benzyl group in these compounds makes them valuable precursors for materials with specialized functions. smolecule.com

Derivatives of this compound are being investigated for their potential in nanotechnology and functional materials. For instance, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride, a boron-containing compound, shows potential for creating boron-based nanomaterials with tailored functionalities. Its structural properties allow for incorporation into nanomaterials that require specific characteristics.

Other derivatives are explored for their unique chemical reactivity, which makes them useful as building blocks in the synthesis of complex molecules and new materials. smolecule.comguidechem.com This compound-2-carbaldehyde (B591162), for example, is considered a valuable intermediate for developing new materials due to its distinct chemical properties. smolecule.com Similarly, compounds like 2-(4-(Trifluoromethyl)benzyl)morpholine are noted for their potential application in developing advanced materials with specific functionalities. smolecule.com

The morpholine ring is a feature found in many bioactive molecules, and its inclusion in material structures can impart unique properties. smolecule.com The polydepsipeptides derived from (S)-3-benzylmorpholine-2,5-dione are considered promising biomaterials, potentially for use in medicinal applications. researchgate.netacs.org The development of fluorescent materials is another area of interest, where pyrazoline structures have been combined with polymeric materials for applications in photonics and electroluminescent devices. scielo.br The structural elements of this compound make its derivatives candidates for similar functional material development.

Table 2: Derivatives of this compound in Advanced Material Development

| Compound Derivative | Potential Application Area | Reference |

|---|---|---|

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride | Boron-based nanomaterials | |

| This compound-2-carbaldehyde | Intermediate for new materials | smolecule.com |

| (S)-3-Benzylmorpholine-2,5-dione | Biodegradable biomaterials (polydepsipeptides) | researchgate.netacs.org |

| 2-(4-(Trifluoromethyl)benzyl)morpholine | Advanced materials with specific functionalities | smolecule.com |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Mechanism Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been effectively employed to elucidate the structural parameters and analyze the reaction mechanisms of morpholine-containing compounds.

One study investigated the Polonowski reaction of N-benzylmorpholine-N-oxide (NBnMO), a close derivative of 4-benzylmorpholine. The research demonstrated that the reaction proceeds through two primary carbenium–iminium ion intermediates. DFT calculations were in good agreement with the experimental findings, supporting a reaction mechanism that involves a benzylium–tropylium type rearrangement for one intermediate and an intramolecular electrophilic substitution for the other. researchgate.net

In a different study, DFT calculations were performed on Benzyl(3-fluoro-4-morpholinophenyl)carbamate to determine its optimized structural parameters, such as bond lengths and bond angles. The calculations were carried out using the B3LYP method with 6-311++G(d,p) and cc-pVDZ basis sets. pnrjournal.com For instance, the calculated bond lengths for N-C bonds ranged from 1.3700 Å to 1.4729 Å, and the bond angle for C1-N10-C17 was determined to be 128.1788° with the B3LYP/cc-pVDZ basis set. pnrjournal.com Such studies showcase the utility of DFT in providing precise structural information that is often challenging to obtain experimentally.

The table below summarizes key structural parameters of a this compound derivative as determined by DFT calculations. pnrjournal.com

| Parameter | Atoms Involved | Calculated Value (B3LYP/cc-pVDZ) |

| Bond Length | C1-N10 | 1.4001 Å |

| Bond Length | N10-C17 | 1.3700 Å |

| Bond Angle | C1-N10-C17 | 128.1788° |

| Bond Angle | O7-C17-O8 | 124.4509° |

Table: Selected optimized structural parameters for Benzyl(3-fluoro-4-morpholinophenyl)carbamate calculated at the B3LYP/cc-pVDZ basis set. pnrjournal.com

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov These methods are instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In the development of inhibitors for the enzyme EZH2, a histone methyltransferase implicated in cancer, the introduction of a this compound moiety was a key structural modification. This change, replacing a pyrazolopyridine with an indazole and adding the this compound group, led to the discovery of EPZ005687, a potent and selective EZH2 inhibitor. rsc.org Molecular modeling would have been crucial in visualizing how this structural alteration fits within the binding site of the enzyme.

A patent for an anti-angiogenesis compound, 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (B13117322) (BAMC), also highlights the use of molecular modeling. google.com The study used the PyMol program to carry out molecular modeling experiments, indicating the importance of understanding the three-dimensional structure and interactions of this this compound derivative in its biological context. google.com

Furthermore, molecular docking studies on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a compound structurally analogous to this compound, were conducted to evaluate its potential as an inhibitor of SARS-CoV-2 protease. nih.gov The study revealed efficient interaction with the viral protease, suggesting that the benzyl-heterocycle scaffold could be a promising starting point for antiviral drug design. nih.gov These examples underscore the role of molecular docking in predicting and rationalizing the biological activity of this compound and its derivatives.

The following table presents examples of molecular docking studies involving this compound derivatives and their biological targets.

| Compound/Derivative | Biological Target | Key Findings |

| EPZ005687 (contains this compound) | EZH2 methyltransferase | Introduction of the this compound group contributed to improved potency and solubility. rsc.org |

| 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC) | Not explicitly stated, context is anti-angiogenesis | Molecular modeling was used to understand its structure-activity relationship. google.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 protease | Showed efficient interaction with the protease, indicating potential inhibitory activity. nih.gov |

Table: Summary of molecular docking and modeling studies on this compound derivatives.